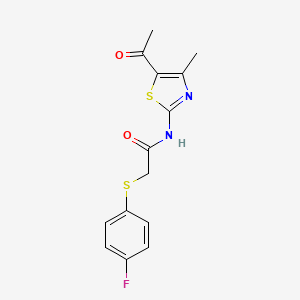
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C14H13FN2O2S2 and its molecular weight is 324.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, characterized by a thiazole ring with an acetyl group and a 4-fluorophenyl thio moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C14H13FN2O2S
- Molecular Weight : 292.33 g/mol
- IUPAC Name : N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with suitable thioacetic acid derivatives, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Biological Activities
1. Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It was evaluated against various human tumor cell lines, demonstrating a mean growth inhibition (GI50) of approximately 15.72 µM. This indicates its potential as a therapeutic agent in cancer treatment .
2. Antimicrobial Properties
this compound has also been reported to possess antimicrobial activity. Its structural modifications enhance its interaction with microbial targets, making it effective against certain bacterial strains.
3. Mechanism of Action
The compound's mechanism involves interaction with various molecular targets within cells, potentially affecting pathways related to cell proliferation and apoptosis. Specifically, it may inhibit CDK9-mediated RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1 .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-acetyl-4-methylthiazol-2-yl)acetamide | Thiazole ring, acetyl group | Anticancer, antimicrobial |
| N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamide | Thiazole ring, chloro substituent | Antimicrobial |
| N-(5-acetyl-4-methylthiazol-2-yl)butanamide | Thiazole ring, butanamide side chain | Anticancer activity |
The incorporation of the 4-fluorophenyl thio group in this compound enhances its lipophilicity and cellular uptake compared to other thiazole derivatives. This modification is crucial for increasing its bioavailability and efficacy.
Case Studies
A recent study highlighted the compound's effectiveness in inhibiting tumor growth in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Aplicaciones Científicas De Investigación
Biological Activities
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has been evaluated for several biological activities:
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against human tumor cell lines. Studies have shown a mean growth inhibition (GI50) of approximately 15.72 µM, indicating its potential as a therapeutic agent in cancer treatment. Mechanistically, it may inhibit CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural modifications enhance interactions with microbial targets, making it effective against certain Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have explored the biological effects of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL), Escherichia coli (MIC = 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAGBVNOAFAVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













